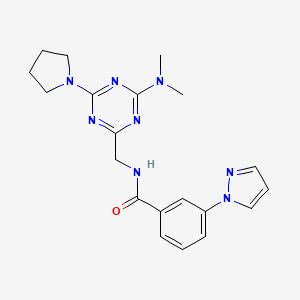![molecular formula C22H21F2N3O2 B2488864 1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-98-1](/img/structure/B2488864.png)
1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on related compounds shows various methods for synthesizing pyrazole and pyrazine derivatives. For example, a study on the synthesis of pyrazole derivatives involved reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan et al., 2014). Another synthesis approach for pyrazolo[1,5-a]pyrimidine derivatives utilized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlighting the use of fluorinated groups similar to the compound (Wu et al., 2006).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography and Hirshfeld surface analysis, have been conducted on various pyrazole and pyrazine derivatives. These studies often reveal the three-dimensional arrangement of atoms within a molecule and how this structure influences the compound's properties and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and pyrazine derivatives are diverse, including interactions with nucleophiles leading to a range of functional group transformations. For instance, reactions of 1-(trifluoromethyl)-3,4-dihydro-pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles have been explored, leading to the formation of amide and amidine groups, accompanied by the aromatization of the pyrrolo[1,2-a]pyrazine system (Terenin et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole and pyrazine derivatives, such as thermal stability, can be crucial for understanding their potential applications. Thermal stability up to certain temperatures has been noted, indicating the robustness of these compounds under various conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various solvents, are essential for predicting the behavior of these compounds in different environments. Studies have shown that the solvent effects can significantly impact the structural parameters and properties of pyrazole and pyrazine derivatives, affecting their synthesis and applications (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Pyrazole and Pyrazine Derivatives : Research includes the synthesis of various pyrazole and pyrazine derivatives, highlighting the versatility and potential of compounds like 1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide in creating new chemical entities. These synthetic approaches are crucial for expanding the chemical space and exploring new potential applications in various fields (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activity
- Antimicrobial Properties : Some pyrazine derivatives have been studied for their antimicrobial properties, suggesting potential applications in combating microbial infections. This area of research explores the efficacy of these compounds against various pathogens (Altalbawy, 2013).
Cytotoxicity and Anticancer Activity
- Cytotoxic Activity : Studies have focused on the cytotoxic activity of pyrazine derivatives, making them potential candidates for anticancer research. Understanding their cytotoxic effects on various cancer cell lines can lead to the development of new therapeutic agents (Doležal et al., 2010).
Novel Chemical Scaffolds and Medicinal Chemistry
- Development of Novel Chemical Scaffolds : Research in the creation of novel chemical scaffolds based on the pyrrolo[1,2-a]pyrazine core has shown significant potential in medicinal chemistry. These efforts are essential for discovering new drugs with improved efficacy and reduced side effects (Seo et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines
Mode of Action
It is suggested that the compound may function as a potential c-met kinase inhibitor . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. By inhibiting this kinase, the compound could potentially disrupt these processes in cancer cells.
Result of Action
The compound has demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c1-2-29-17-8-6-16(7-9-17)25-22(28)27-13-12-26-11-3-4-20(26)21(27)15-5-10-18(23)19(24)14-15/h3-11,14,21H,2,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAXMONLRVHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)
![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)


![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)